Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropyl-4-nitronaphthalene

Pharmaceutical intermediate quality Nitro reduction by-product control Lesinurad synthesis

1-Cyclopropyl-4-nitronaphthalene (CAS 878671-93-3) is a disubstituted naphthalene derivative bearing a cyclopropyl group at the 1-position and a nitro group at the 4-position (para disposition), with molecular formula C₁₃H₁₁NO₂ and molecular weight 213.23 g/mol. Predicted physicochemical properties include a boiling point of 375.2±21.0 °C and density of 1.305±0.06 g/cm³.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
Cat. No. B8075779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-nitronaphthalene
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-]
InChIInChI=1S/C13H11NO2/c15-14(16)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2
InChIKeyCHOXFKFUEGIWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-nitronaphthalene (CAS 878671-93-3): Core Physicochemical and Structural Profile for Procurement Evaluation


1-Cyclopropyl-4-nitronaphthalene (CAS 878671-93-3) is a disubstituted naphthalene derivative bearing a cyclopropyl group at the 1-position and a nitro group at the 4-position (para disposition), with molecular formula C₁₃H₁₁NO₂ and molecular weight 213.23 g/mol . Predicted physicochemical properties include a boiling point of 375.2±21.0 °C and density of 1.305±0.06 g/cm³ [1]. The compound is commercially available as a crystalline solid with standard purities of ≥95% to ≥98% (HPLC), and is supplied with batch-specific analytical documentation including ¹H NMR, ¹³C NMR, HPLC, GC, and mass spectrometry . Its computed topological polar surface area (TPSA) is 43.14 Ų and computed LogP is 3.6254 .

Why 1-Cyclopropyl-4-nitronaphthalene Cannot Be Replaced by Regioisomeric or Non-cyclopropyl Nitronaphthalene Analogs


The 1-cyclopropyl-4-nitronaphthalene scaffold is uniquely positioned as the penultimate intermediate in the synthesis of the FDA-approved gout therapy Lesinurad (Zurampic), where the 1,4-substitution pattern (cyclopropyl at C1, nitro at C4) is structurally mandatory for downstream conversion to 4-cyclopropyl-1-naphthylamine, the key amine intermediate [1]. The regioisomer 2-cyclopropyl-1-nitronaphthalene (CAS 52331-35-8) and 1-cyclopropyl-2-nitronaphthalene (CAS 1802080-61-0) are explicitly classified as Lesinurad impurities (L329700) and cannot substitute the 1,4-isomer in the validated synthetic route [2]. Furthermore, non-cyclopropyl nitronaphthalenes (e.g., 1-nitronaphthalene, CAS 86-57-7) lack the cyclopropyl moiety required for downstream pharmacophoric recognition at the URAT1 transporter target, making generic substitution structurally and functionally impossible for this pharmaceutical intermediate application [1].

Head-to-Head Quantitative Differentiation of 1-Cyclopropyl-4-nitronaphthalene: Comparator-Backed Evidence for Procurement Decisions


Catalytic Hydrogenation vs. Zn/NH₄Cl Reduction: By-Product Elimination in 4-Cyclopropyl-1-naphthylamine Synthesis

In the reduction of 1-cyclopropyl-4-nitronaphthalene (compound 1) to 4-cyclopropyl-1-naphthylamine (compound 2), the standard Pd/C catalytic hydrogenation method (WO2014/008295, US2013345271) consistently generates 18–22% of a difficult-to-separate by-product (by-product 3) that co-elutes with the desired amine during column chromatography [1]. In contrast, alternative reducing systems—Zn/NH₄Cl, Fe/NH₄Cl, Na₂S·9H₂O, and SnCl₂·2H₂O—all produce 0% of by-product 3, as quantified by ¹H NMR integration [1]. This difference is critical: the presence of 18–22% by-product 3 in the Pd/C route necessitates additional purification steps that reduce isolated yield and increase manufacturing cost, while the Zn/NH₄Cl protocol delivers analytically pure product directly [1].

Pharmaceutical intermediate quality Nitro reduction by-product control Lesinurad synthesis

Reduction Yield Optimization: Zn/NH₄Cl Delivers 87% Yield vs. 71–74% for Pd/C Catalytic Hydrogenation

The Zn/NH₄Cl reduction system in THF/H₂O (Embodiment 4 of CN105622427A) achieves an isolated yield of 87% (15.94 g from 21.32 g substrate, 0.1 mol scale) for the conversion of 1-cyclopropyl-4-nitronaphthalene to 4-cyclopropyl-1-naphthylamine, compared with 71–74% isolated yield for Pd/C catalytic hydrogenation under standard conditions (Embodiments 1–3) [1]. The yield advantage is sustained at both higher Zn loading (1.0 eq: 87%, Embodiment 9) and lower Zn loading (0.3 eq: 87%, Embodiment 10), demonstrating robustness across stoichiometric ranges [1]. By comparison, Fe/NH₄Cl (73%), Na₂S (61%), and SnCl₂ (71%) all underperform relative to the Zn/NH₄Cl system [1].

Nitroarene reduction Process chemistry yield Pharmaceutical intermediate manufacturing

Regioselective Nitration: Cyclopropyl +I Effect Directs Nitro Substitution to the 4-Position, Distinguishing the 1,4-Isomer from Lesinurad Impurity Isomers

Nitration of 1-cyclopropylnaphthalene yields a mixture of regioisomers. The cyclopropyl group exerts a strong +I (inductive electron-donating) effect that directs electrophilic nitration predominantly to the 4-position (para to cyclopropyl), generating 1-cyclopropyl-4-nitronaphthalene as the major product [1]. Competing nitration at the 2-position produces 1-cyclopropyl-2-nitronaphthalene (CAS 1802080-61-0), while cyclopropanation of pre-existing nitronaphthalenes can yield 2-cyclopropyl-1-nitronaphthalene (CAS 52331-35-8). Both regioisomers are explicitly designated as impurities of Lesinurad (drug impurity code L329700) and must be controlled to pharmacopoeial limits [2]. The 1,4-isomer is the sole regioisomer that yields the correct 4-cyclopropyl-1-naphthylamine intermediate upon reduction, establishing its non-substitutable status in the validated Lesinurad synthetic route [1][3].

Electrophilic aromatic substitution Nitration regioselectivity Lesinurad impurity control

UV-Vis Spectroscopic Differentiation: Cyclopropane–Nitro Conjugation in the Para Configuration Produces a Diagnostic Bathochromic Shift

In cyclopropyl nitroaromatic systems, the spatial relationship between the cyclopropane ring and the nitro group dictates the extent of conjugative interaction detectable by UV-Vis spectroscopy. Hahn et al. (1969, 1971) established that para-nitrocyclopropyl (β') systems exhibit bathochromic shifts in the ¹Lα band relative to meta-nitrocyclopropyl (β) systems, attributable to through-conjugation enabled only when nitro and cyclopropyl are para to one another [1][2]. Specifically, across a series of fixed-geometry cyclopropyl nitroaromatics, β'-nitro (para) isomers display λmax values of 301–313 nm, whereas β-nitro (meta) isomers cluster at 280–282 nm, a difference of 19–33 nm [1]. This spectroscopically detectable conjugation is a direct consequence of the 1,4-disposition unique to 1-cyclopropyl-4-nitronaphthalene among its regioisomers, providing a rapid analytical method for identity confirmation and isomer differentiation [2].

UV-Vis spectroscopy Cyclopropane conjugation Electronic structure analysis

Computed Drug-Likeness and Physicochemical Parameters: LogP 3.63 and TPSA 43.14 Ų Position the Compound Within Favorable Oral Bioavailability Space

Computational drug-likeness parameters computed for 1-cyclopropyl-4-nitronaphthalene include a consensus LogP of 3.6254 and a topological polar surface area (TPSA) of 43.14 Ų . These values place the compound within favorable boundaries for oral bioavailability according to both Lipinski's Rule of Five (LogP < 5) and Veber's rules (TPSA < 140 Ų) . For comparison, the non-cyclopropyl analog 1-nitronaphthalene (CAS 86-57-7) has a significantly lower computed LogP of approximately 2.5–2.7, reflecting the absence of the lipophilic cyclopropyl group and suggesting reduced membrane permeability potential [1]. The cyclopropyl group thus contributes an estimated ΔLogP of approximately +0.9 to +1.1 units, enhancing the compound's suitability as a precursor for CNS-penetrant or highly lipophilic drug candidates [1].

Drug-likeness prediction ADME profiling Computational chemistry

Evidence-Backed Procurement Scenarios: Where 1-Cyclopropyl-4-nitronaphthalene Delivers Verifiable Advantage


Lesinurad (Zurampic) API Intermediate Manufacturing: Non-Negotiable Regioisomer for the Validated Synthetic Route

Procurement for Lesinurad API manufacturing requires exclusively the 1-cyclopropyl-4-nitronaphthalene regioisomer (CAS 878671-93-3), as it is the sole precursor that reduces to 4-cyclopropyl-1-naphthylamine—the key amine intermediate in the FDA-approved synthetic route [1]. The 2-cyclopropyl-1-nitronaphthalene and 1-cyclopropyl-2-nitronaphthalene regioisomers are classified as Lesinurad impurities and cannot yield the correct downstream intermediate [2]. For GMP intermediate procurement, specification of the Zn/NH₄Cl reduction protocol is recommended, as it eliminates the 18–22% by-product 3 burden inherent to Pd/C hydrogenation and achieves 87% isolated yield of the amine [1].

Quality Control Release Testing: UV-Vis Spectroscopic Confirmation of Para-Regioisomer Identity

Incoming quality control laboratories can leverage the diagnostic 19–33 nm bathochromic shift in the UV-Vis ¹Lα band (para-nitrocyclopropyl systems at 301–313 nm vs. meta-nitrocyclopropyl systems at 280–282 nm) for rapid regioisomer confirmation [3][4]. This spectroscopic fingerprint provides orthogonal identity verification complementing HPLC retention time and ¹H NMR analysis, reducing the risk of accepting mislabeled 2-nitro or 2-cyclopropyl isomers that would compromise downstream Lesinurad intermediate quality [3].

Medicinal Chemistry Library Synthesis: Cyclopropyl-Enhanced Lipophilicity for CNS and Membrane-Permeable Drug Candidates

For medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules, 1-cyclopropyl-4-nitronaphthalene offers a computed LogP advantage of ~1.0 unit over non-cyclopropyl nitronaphthalene alternatives (LogP 3.63 vs. ~2.5–2.7) while maintaining a favorable TPSA of 43.14 Ų . The nitro group serves as a versatile synthetic handle for reduction to amine, diazotization, and subsequent diversification, making this compound a strategically superior building block for lead optimization libraries requiring enhanced passive permeability .

Process Chemistry Route Scouting: Zn/NH₄Cl Reduction as the Cost-Optimal Protocol for Scale-Up

Process development teams evaluating reduction protocols for 1-cyclopropyl-4-nitronaphthalene should prioritize the Zn/NH₄Cl system in THF/H₂O, which delivers 87% yield with 0% by-product 3 formation, compared with 71–74% yield and 18–22% by-product burden for the prior art Pd/C hydrogenation method [1]. The Zn/NH₄Cl protocol additionally avoids the use of flammable hydrogen gas and expensive palladium metal catalysts, enhancing both process safety and economic viability at multi-kilogram scale [1]. The Fe/NH₄Cl route (73% yield, 0% by-product) represents a lower-cost but lower-yield alternative suitable for early development [1].

Quote Request

Request a Quote for 1-Cyclopropyl-4-nitronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.